molecular formula C11H10BrNO2 B1343157 3-(5-bromo-1H-indol-3-yl)propanoic acid CAS No. 54904-23-3

3-(5-bromo-1H-indol-3-yl)propanoic acid

Cat. No. B1343157
CAS RN: 54904-23-3
M. Wt: 268.11 g/mol
InChI Key: DRCUGRYTGTWNRN-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-3-yl)propanoic acid is a derivative of indole, a heterocyclic compound with a broad spectrum of biological activities. The presence of the bromine atom at the 5-position of the indole ring and the propanoic acid moiety at the 3-position suggests potential for diverse chemical reactivity and interactions. This compound is structurally related to other indole derivatives that have been synthesized and characterized in various studies, indicating its relevance in the field of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related indole derivatives has been reported using different methods. For instance, a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde has been used to synthesize a compound with a dimethylpyrimidine moiety, indicating that similar strategies could be employed for the synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid . Additionally, the regioselective synthesis of bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been demonstrated, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a 5-bromo-1H-indole derivative has been determined, providing insights into the intermolecular interactions and the geometry of the indole core . Such studies are crucial for understanding the molecular conformation and electronic properties of 3-(5-bromo-1H-indol-3-yl)propanoic acid.

Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. The presence of the bromine atom makes the indole nucleus susceptible to nucleophilic substitution reactions, while the carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification and amidation. The reactivity of similar compounds, such as 3-(trichlorogermyl)propanoic acid, has been explored, showing unusual properties when reacting with phenylmagnesium bromide . These findings suggest that 3-(5-bromo-1H-indol-3-yl)propanoic acid may also exhibit unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using spectroscopic techniques and thermal analysis. For instance, the thermal stability of a related compound was found to be good up to 215°C . Additionally, the electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, which would be relevant for understanding the electronic properties of 3-(5-bromo-1H-indol-3-yl)propanoic acid. The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions, which are important for predicting the reactivity of the compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Rearrangement Reactions : The compound 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone, closely related to 3-(5-bromo-1H-indol-3-yl)propanoic acid, can undergo rearrangement reactions with primary amines. These reactions lead to the production of rearranged amides, which can be further reduced to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids (Sanchez & Parcell, 1990).

  • Crystallographic Studies : The crystal structures of compounds related to 3-(5-bromo-1H-indol-3-yl)propanoic acid have been characterized. These structures are essential for understanding the compound's physical and chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).

Biological Applications and Effects

  • Corrosion Inhibition : Chiral Schiff bases derived from L-Tryptophan, which include derivatives of 3-(1H-indol-3-yl)propanoic acid, have been investigated for their corrosion inhibition behavior on carbon steel in acidic environments. These compounds exhibit mixed-type inhibitory action and adsorb onto the carbon steel surface, following the Langmuir adsorption isotherm (Vikneshvaran & Velmathi, 2019).

  • Antimicrobial Activity : Schiff bases containing the indole group, synthesized from Tryptophan, have shown significant antimicrobial activity. This highlights the potential of 3-(5-bromo-1H-indol-3-yl)propanoic acid derivatives in pharmaceutical applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Phospholipase A2α Inhibition : Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been designed and synthesized as inhibitors of cytosolic phospholipase A2α. These compounds display potent inhibitory activity, which is important for therapeutic applications in inflammation and other diseases (Tomoo et al., 2014).

  • Urease Inhibition : Indole-based oxadiazole scaffolds, which include 4-(1H-indol-3-yl)butanoic acid derivatives, have shown potent in vitro inhibitory potential against the urease enzyme. This finding is significant for developing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).

Future Directions

Indole derivatives, including “3-(5-bromo-1H-indol-3-yl)propanoic acid”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities.

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCUGRYTGTWNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593910
Record name 3-(5-Bromo-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)propanoic acid

CAS RN

54904-23-3
Record name 3-(5-Bromo-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54904-23-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Pereira, R Benedetti… - Journal of Medicinal …, 2012 - ACS Publications
A SAR study has been carried out around a modified scaffold of the natural product psammaplin A obtained by replacing the o-bromophenol unit by an indole ring. A series of indole …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
M Gupta, G Canziani, C Ang, M Mohammadi… - Medicinal Chemistry …, 2023 - Springer
Previously we established a family of macrocyclic peptide triazoles (cPTs) that inactivate the Env protein complex of HIV-1, and identified the pharmacophore that engages Env’s …
X Jiang, W Zhu, L Yang, Z Zheng… - European Journal of …, 2019 - Wiley Online Library
A facile and efficient cyclization of homotryptamines and their derivatives has been established for the construction of 4a‐chlorotetrahydropyrido[2,3‐b]indoles and 3,3‐spirocyclic 3H‐…

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